Unii-1FA2H4opj9

Übersicht

Beschreibung

Unii-1FA2H4opj9, also known as 4-fluoroisobutyrylfentanyl hydrochloride, is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used for pain management. This compound has gained attention due to its high potency and potential for misuse .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoroisobutyrylfentanyl hydrochloride involves several steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl cyanide and 4-piperidone.

Intermediate Formation: These starting materials undergo a series of reactions, including alkylation and reduction, to form the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoroisobutyrylfentanyl hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-fluoroisobutyrylfentanyl hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.

Biology: Employed in studies investigating the effects of synthetic opioids on biological systems.

Medicine: Research on its analgesic properties and potential therapeutic uses.

Industry: Utilized in the development of new synthetic routes and production methods for opioid compounds.

Wirkmechanismus

The mechanism of action of 4-fluoroisobutyrylfentanyl hydrochloride involves binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s high affinity for these receptors contributes to its potency and effectiveness in pain management .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fentanyl: A potent opioid analgesic with a similar structure.

Carfentanil: An extremely potent synthetic opioid used as a tranquilizer for large animals.

Alfentanil: A fast-acting opioid analgesic used in anesthesia.

Uniqueness

4-fluoroisobutyrylfentanyl hydrochloride is unique due to the presence of a fluorine atom, which enhances its lipophilicity and potency compared to other fentanyl analogs. This structural modification also affects its pharmacokinetic properties, making it a subject of interest in both research and clinical settings .

Biologische Aktivität

Molecular Formula: C12H4Br6O

Molecular Weight: 643.6 g/mol

IUPAC Name: 1,2,3,5-tetrabromo-4-(3,4-dibromophenoxy)benzene

Canonical SMILES: C1=CC(=C(C=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br

These properties indicate that the compound is heavily brominated, which contributes to its biological activity and environmental persistence.

The biological activity of UNII-1FA2H4OPJ9 primarily involves its interaction with endocrine systems:

- Hormonal Disruption: The compound has been shown to bind to thyroid hormone receptors, potentially disrupting normal hormonal functions. This interference can lead to alterations in thyroid hormone levels and associated physiological effects, such as developmental and metabolic disorders.

- Toxicological Effects: Research indicates that PBDEs can exhibit neurotoxic effects and may influence reproductive health. Studies on various organisms have demonstrated that exposure to hexabromodiphenyl ethers can lead to endocrine disruption and developmental toxicity.

Toxicological Studies

Several studies have evaluated the toxicological profile of this compound:

- Endocrine Disruption: A study conducted on zebrafish embryos showed that exposure to hexabromodiphenyl ether resulted in altered thyroid hormone levels and developmental anomalies.

- Neurotoxicity: Research involving rodent models indicated that exposure to PBDEs could lead to cognitive deficits and behavioral changes due to alterations in neurotransmitter systems.

Environmental Impact

The persistence of this compound in the environment raises concerns regarding its bioaccumulation and potential long-term ecological effects. As a flame retardant, it is commonly found in various consumer products, leading to widespread environmental exposure.

Case Study 1: Environmental Monitoring

A comprehensive study assessed the presence of PBDEs, including this compound, in aquatic ecosystems. The findings highlighted significant levels of contamination in sediments and biota from urban waterways. The study emphasized the need for monitoring and regulation due to the compound's potential ecological impact.

Case Study 2: Human Health Risk Assessment

A risk assessment conducted on populations living near e-waste recycling facilities revealed elevated levels of PBDEs in human serum samples. The study linked these levels to increased thyroid dysfunction rates among exposed individuals. It underscored the importance of assessing human health risks associated with environmental contaminants like this compound.

Summary

The compound this compound exhibits significant biological activity primarily through endocrine disruption and neurotoxic effects. Its persistence in the environment poses risks not only to wildlife but also to human health. Ongoing research is critical for understanding its full impact and developing strategies for mitigation.

| Property | Details |

|---|---|

| Molecular Formula | C12H4Br6O |

| Molecular Weight | 643.6 g/mol |

| IUPAC Name | 1,2,3,5-tetrabromo-4-(3,4-dibromophenoxy)benzene |

| Toxicological Effects | Endocrine disruption; neurotoxicity |

| Environmental Concerns | Bioaccumulation; widespread contamination |

Eigenschaften

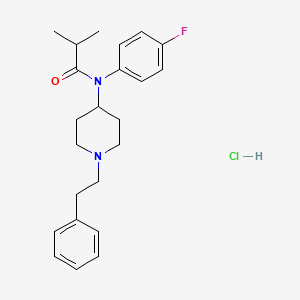

IUPAC Name |

N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKORZNZDMLSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036806 | |

| Record name | 4-Fluoroisobutyrfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309383-06-8 | |

| Record name | 4-Fluoroisobutyrfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2309383068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroisobutyrfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROISOBUTYRFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FA2H4OPJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.